molecular formula C21H24BrN3OS B2701165 (Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 1180030-50-5

(Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2701165
CAS No.: 1180030-50-5
M. Wt: 446.41
InChI Key: DKUQZNQWFGWMHD-SVXKRPBISA-N
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Description

(Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a useful research compound. Its molecular formula is C21H24BrN3OS and its molecular weight is 446.41. The purity is usually 95%.
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Biological Activity

(Z)-2,5-Dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide, identified by its CAS number 1180030-50-5, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and research findings.

PropertyValue
Molecular FormulaC21_{21}H24_{24}BrN3_{3}OS
Molecular Weight446.4 g/mol
StructureChemical Structure

Antioxidant Activity

Studies have shown that thiazole derivatives exhibit significant antioxidant properties. In a recent investigation, various thiazole-based compounds were synthesized and evaluated for their antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that certain derivatives demonstrated effective free radical scavenging capabilities, suggesting potential applications in oxidative stress-related disorders .

Anticholinesterase Activity

Anticholinesterase activity is critical in the treatment of neurodegenerative diseases such as Alzheimer's. In a comparative study, several thiazole derivatives were tested for their ability to inhibit acetylcholinesterase (AChE). The compound exhibited an IC50_{50} value of approximately 17.41 μM against AChE, indicating potent inhibitory activity. This suggests that this compound could be a candidate for further development as a therapeutic agent for cognitive disorders .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

EnzymeIC50_{50} Value
Acetylcholinesterase17.41 μM
ButyrylcholinesteraseNotable activity observed
TyrosinaseSeveral compounds showed IC50_{50} values ranging from 3.22 mM to 9.13 mM

These findings highlight the compound's potential as a multi-target inhibitor, which is advantageous in drug design for complex diseases.

Case Studies

  • Neuroprotective Effects : A study focused on the neuroprotective effects of thiazole derivatives concluded that compounds similar to this compound could reduce neuronal cell death in models of oxidative stress by modulating AChE activity and enhancing antioxidant defenses .
  • Antifungal Activity : Research into related thiazole compounds revealed promising antifungal activities against Candida albicans and Candida parapsilosis. While specific data on this compound was not highlighted, the structural similarities suggest potential efficacy in fungal infections .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding affinities of this compound with target enzymes. These studies indicated strong binding interactions with AChE and other relevant enzymes involved in neurodegenerative pathways, providing insights into the mechanism of action at the molecular level .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS.BrH/c1-16-8-9-17(2)19(14-16)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18;/h3-9,14-15H,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUQZNQWFGWMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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